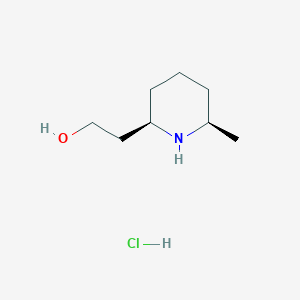![molecular formula C22H13BrFN3 B2812912 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-21-5](/img/structure/B2812912.png)
3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolines and pyrazoles are both important classes of nitrogen-containing heterocycles that are found in many biologically active compounds . Quinolines, in particular, are part of many pharmaceuticals and have diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including metal-catalyzed reactions, ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .科学的研究の応用
Optical Absorption and Photophysical Properties
Compounds related to 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, such as 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline derivatives, have been explored for their optical absorption characteristics. These studies include experimental investigations and quantum chemical calculations, revealing that these compounds exhibit broad absorption bands and are influenced by phenyl dynamics and molecular conformation, suggesting their utility in optical applications (Całus et al., 2006).
Antimicrobial and Antitumor Activities
Derivatives of 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor potentials. For instance, certain pyrazoline derivatives showed significant antiamoebic activity against Entamoeba histolytica, with some exhibiting superior efficacy compared to the standard drug metronidazole. These findings indicate the therapeutic potential of these compounds in treating infections and diseases (Budakoti et al., 2008).
Application in Light-Emitting Devices
The pyrazolo[3,4-b]quinoline derivatives are reported as highly efficient organic fluorescent materials suitable for light-emitting device applications. Their fluorescence stability in various solvents and responsiveness to protonation highlight their versatility and potential for use in developing advanced optical materials and sensors (Mu et al., 2010).
Molecular Dynamics and Docking Studies
Research into quinoxaline derivatives, which share structural similarities with pyrazoloquinolines, involves comprehensive studies including synthesis, crystal structure analysis, and molecular dynamics. These efforts aim to explore their applications as anti-cancer drugs, underpinning the broader applicability of such compounds in medicinal chemistry and drug development (Abad et al., 2021).
Fluorophores for Cell Imaging
The synthesis of tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives, and their utility as fluorophores for staining cultured HeLa cells, showcases another dimension of application. These derivatives demonstrate the potential for use in bioimaging, contributing to advancements in cellular biology and diagnostics (Majumdar et al., 2014).
将来の方向性
特性
IUPAC Name |
3-(3-bromophenyl)-6-fluoro-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3/c23-15-7-4-6-14(12-15)20-18-13-25-21-17(10-5-11-19(21)24)22(18)27(26-20)16-8-2-1-3-9-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCHCCNIMXOLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

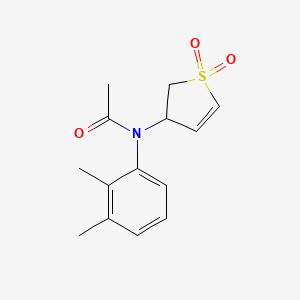
![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)
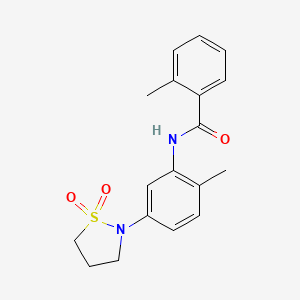
![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)
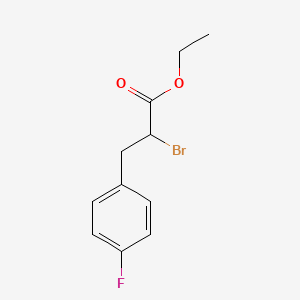
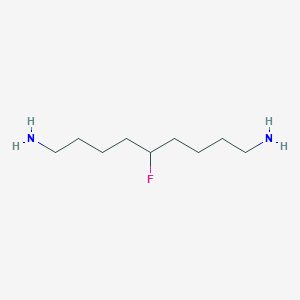
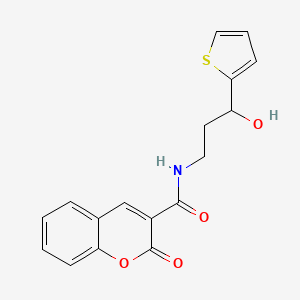
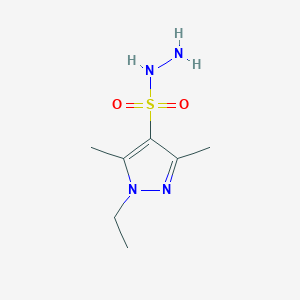
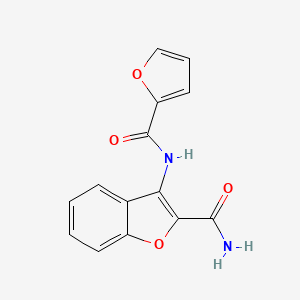
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812846.png)
![2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2812849.png)
